N,3,8-Trimethylquinoxalin-6-amine

Synthetic Chemistry Food Mutagen Imidazoquinoxaline Synthesis

N,3,8-Trimethylquinoxalin-6-amine (CAS 103139-97-5, molecular formula C₁₁H₁₃N₃, molecular weight 187.24 g·mol⁻¹) is a trisubstituted 6-aminoquinoxaline bearing methyl groups at the 3- and 8-positions and an N-methyl group on the 6-amino function. Within the 6-aminoquinoxaline class, this specific substitution pattern is rarely profiled; the compound has been employed as a key synthetic intermediate in the preparation of the food-derived mutagen 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline and its 2-methyl analog.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 103139-97-5
Cat. No. B021756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3,8-Trimethylquinoxalin-6-amine
CAS103139-97-5
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NC(=CN=C12)C)NC
InChIInChI=1S/C11H13N3/c1-7-4-9(12-3)5-10-11(7)13-6-8(2)14-10/h4-6,12H,1-3H3
InChIKeyBOQRZTXEDJVROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,3,8-Trimethylquinoxalin-6-amine (CAS 103139-97-5) — Structural, Physicochemical & Procurement Primer for Differentiated Quinoxaline Building Blocks


N,3,8-Trimethylquinoxalin-6-amine (CAS 103139-97-5, molecular formula C₁₁H₁₃N₃, molecular weight 187.24 g·mol⁻¹) is a trisubstituted 6-aminoquinoxaline bearing methyl groups at the 3- and 8-positions and an N-methyl group on the 6-amino function [1]. Within the 6-aminoquinoxaline class, this specific substitution pattern is rarely profiled; the compound has been employed as a key synthetic intermediate in the preparation of the food-derived mutagen 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline and its 2-methyl analog [2]. Commercially, it is offered at standard purity ≥97%, with batch-specific QC data (NMR, HPLC, GC) available from established vendors, enabling procurement with analytical traceability .

Why Positional-Isomer and N-Alkylation Swaps in 6-Aminoquinoxalines Are Not Interchangeable: The Case of N,3,8-Trimethylquinoxalin-6-amine


The 6-aminoquinoxaline scaffold is a recognized pharmacophore in mutagenicity and medicinal chemistry, yet even minor changes in methylation position or N-substitution profoundly alter biological outcomes. A mutagenicity study of nine 6-aminoquinoxaline congeners in Salmonella typhimurium TA98 and TA100 demonstrated that moving a single methyl group from the 5- to the 2-position, or switching from N–H to N–CH₃ at the 6-amino group, changed the mutagenic potency by orders of magnitude (compound 4 vs. 7 vs. 8) [1]. Consequently, a procurement specification that ignores the precise 3,8-dimethyl-6-methylamino pattern risks obtaining a regioisomer (e.g., 3,7-dimethyl or 3,5-dimethyl) with undocumented or divergent reactivity, compromising synthetic route fidelity or structure–activity relationship (SAR) interpretation [2].

Quantitative Differentiation Evidence for N,3,8-Trimethylquinoxalin-6-amine vs. Closest Quinoxaline-6-amine Analogs


Validated Intermediate Role in the Synthesis of a Structurally Defined Imidazoquinoxaline Mutagen

N,3,8-Trimethylquinoxalin-6-amine (reported as 2,8-dimethyl-7-methylaminoquinoxaline 7a) serves as the penultimate intermediate in the unambiguous synthesis of the food mutagen 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (7,9-DiMeIgQx) [1]. In this route, the compound provides the precisely pre-functionalized quinoxaline core, allowing the final imidazole ring closure to yield the target mutagen without structural ambiguity. The synthetic 7,9-DiMeIgQx exhibited mutagenic activity identical to the natural isolate, confirming that the intermediate did not introduce positional errors that would invalidate the final structure [1]. In contrast, the positional isomer N,3,7-trimethylquinoxalin-6-amine (CAS 97389-14-5) has no documented role in the same synthetic sequence, highlighting the functional uniqueness of the 3,8-dimethyl substitution [2].

Synthetic Chemistry Food Mutagen Imidazoquinoxaline Synthesis

Computational Physicochemical Differentiation: LogP, PSA, and H-Bond Profile vs. 6-Aminoquinoxaline

N,3,8-Trimethylquinoxalin-6-amine exhibits a calculated LogP of 2.36, a topological polar surface area (TPSA) of 37.8 Ų, 1 hydrogen bond donor (N–H), and 3 hydrogen bond acceptors [1]. The unsubstituted 6-aminoquinoxaline (CAS 6298-37-9) possesses a TPSA of 51.8 Ų and 2 hydrogen bond donors (NH₂), indicating that N-methylation and C-methylation in the target compound reduce polarity and hydrogen-bonding capacity [2]. These differences predict higher passive membrane permeability and lower aqueous solubility for the target compound, aligning with the observation that N-methylated 6-aminoquinoxalines exhibit reduced mutagenicity relative to their primary amine analogs (compound 4 vs. 7 in Terao et al., 1995) [3].

Physicochemical Profiling Drug-likeness Permeability

Positional Methyl Group Effect on Mutagenic Potency: Class-Level Inference from 6-Aminoquinoxaline SAR

In the only systematic mutagenicity SAR study of 6-aminoquinoxalines, Terao et al. (1995) showed that moving a methyl group from the 5- to the 2-position (compound 2 vs. 3) altered the mutagenic response in Salmonella TA98 and TA100, and that the fully methylated 6-methylamino-2,3,5-trimethylquinoxaline (compound 4) exhibited the highest potency among N-methylated derivatives [1]. Although N,3,8-trimethylquinoxalin-6-amine was not directly tested in that panel, its 3,8-dimethyl pattern is distinct from all nine evaluated compounds. The closest analog, 3,5-dimethyl-6-methylaminoquinoxaline (compound 2), differs by a single methyl migration from C-5 to C-8, a change that, by analogy, is expected to modulate mutagenic potency. The compound's specific substitution pattern thus makes it a valuable SAR probe for mapping the positional dependence of genotoxicity in this chemical class [1].

Mutagenicity SAR Genotoxicity Drug Safety

Commercial Availability with Batch-Level Purity Verification vs. Non-Commercial Analogs

N,3,8-Trimethylquinoxalin-6-amine is commercially supplied at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . Several close analogs, including 3,5-dimethyl-6-methylaminoquinoxaline and 6-methylamino-2,3,5-trimethylquinoxaline, are largely confined to in-house synthesis in academic mutagenicity studies and are not consistently available from commercial vendors with documented purity [1]. This difference in procurement readiness reduces the time and validation burden for laboratories that require a pre-qualified, analytically characterized building block for reproducible experimental workflows.

Procurement Quality Control Analytical Chemistry

Procurement-Relevant Application Scenarios for N,3,8-Trimethylquinoxalin-6-amine Driven by Verified Differentiation Evidence


Defined Intermediate for Imidazoquinoxaline Mutagen Reference Standards

N,3,8-Trimethylquinoxalin-6-amine is the documented intermediate for synthesizing 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (7,9-DiMeIgQx), a mutagenic heterocyclic amine found in cooked beef [1]. Laboratories preparing reference standards of this food mutagen for analytical chemistry or toxicology studies can procure the target compound as a pre-validated starting material, avoiding the ambiguity of alternative regioisomers that lack published synthetic provenance.

Positional SAR Probe in 6-Aminoquinoxaline Genotoxicity Screening Panels

The Terao et al. (1995) mutagenicity panel characterized nine 6-aminoquinoxaline derivatives but did not include the 3,8-dimethyl-6-methylamino substitution pattern [2]. N,3,8-Trimethylquinoxalin-6-amine fills this gap, enabling systematic evaluation of how a methyl group at C-8, rather than C-5 or C-7, influences Ames test outcomes. Laboratories designing comprehensive genotoxicity SAR matrices can use this compound as a specific probe for the C-8 methylation effect.

Medicinal Chemistry Building Block with Reduced Polarity for CNS or Intracellular Target Campaigns

With a calculated LogP of 2.36 and TPSA of 37.8 Ų, N,3,8-trimethylquinoxalin-6-amine occupies a favorable physicochemical space for passive membrane permeability relative to unsubstituted 6-aminoquinoxaline (ΔTPSA ≈ –14 Ų, ΔLogP ≈ +1.2–1.5) [3]. Medicinal chemists optimizing quinoxaline-based leads for intracellular or blood-brain-barrier penetration can incorporate this building block to reduce polarity and hydrogen-bond donor count without sacrificing the core 6-aminoquinoxaline pharmacophore.

Procurement-Ready Reference Compound for Analytical Method Development

Available from commercial suppliers with ≥97% purity and batch-level QC documentation (NMR, HPLC, GC), N,3,8-trimethylquinoxalin-6-amine can serve as a readily accessible reference standard for developing or validating analytical methods targeting methylated quinoxaline impurities in pharmaceutical or food-safety matrices .

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